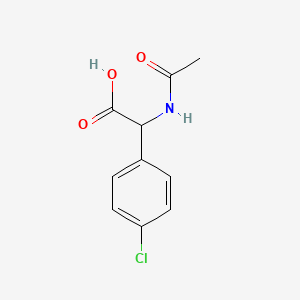
2-(4-Chlorophenyl)-2-acetamidoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE est un composé chimique appartenant à la classe des acides aminés. Il se caractérise par la présence d'un groupe acétyle, d'un groupe p-chlorophényle et d'un fragment glycine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE implique généralement l'acétylation de la 2-(p-chlorophényl)-L-glycine. La réaction est effectuée dans des conditions contrôlées pour assurer l'acétylation sélective du groupe amino. Les réactifs couramment utilisés dans ce processus comprennent l'anhydride acétique ou le chlorure d'acétyle, et la réaction est souvent catalysée par une base telle que la pyridine ou la triéthylamine.
Méthodes de production industrielle
Dans un contexte industriel, la production de N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE peut impliquer des processus d'acétylation à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, employant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir des conditions de réaction constantes.
Analyse Des Réactions Chimiques
Types de réactions
N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acétyle en alcool.
Substitution : Le groupe p-chlorophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : La recherche est en cours pour explorer ses utilisations thérapeutiques potentielles, telles que le traitement de certaines maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.
Mécanisme d'action
Le mécanisme par lequel N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le groupe acétyle et le groupe p-chlorophényle jouent un rôle crucial dans ces interactions, influençant l'affinité de liaison et l'activité du composé.
Mécanisme D'action
The mechanism by which N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The acetyl group and p-chlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Composés similaires
N-ACÉTYL-2-(P-MÉTHOXYPHÉNYL)-L-GLYCINE : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe chloro.
N-ACÉTYL-2-(P-FLUOROPHÉNYL)-L-GLYCINE : Contient un atome de fluor au lieu de chlore.
Unicité
N-ACÉTYL-2-(P-CHLOROPHÉNYL)-L-GLYCINE est unique en raison de la présence du groupe p-chlorophényle, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C10H10ClNO3 |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
2-acetamido-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
DPIZEVUKGXOVPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


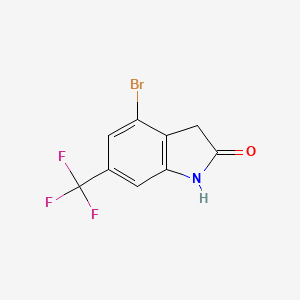

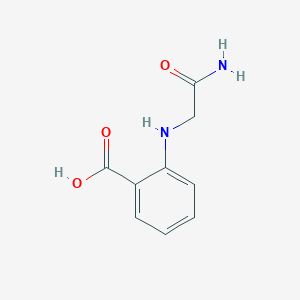
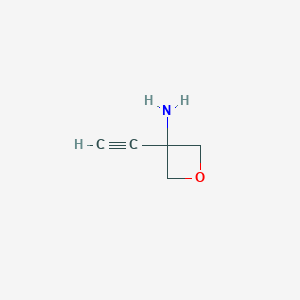
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
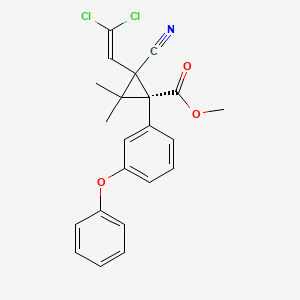
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
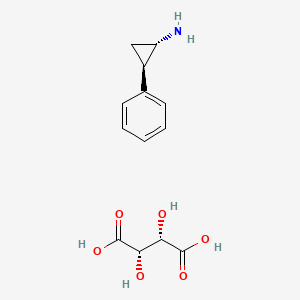
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
